molecular formula C17H17NO3 B15192249 Norcinnamolaurine CAS No. 34168-00-8

Norcinnamolaurine

Cat. No.: B15192249
CAS No.: 34168-00-8
M. Wt: 283.32 g/mol
InChI Key: IZZKMFBIJVLUFA-OAHLLOKOSA-N
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Description

Norcinnamolaurine is a benzylisoquinoline alkaloid found in the bark of certain species of the genus Cinnamomum It is structurally characterized by the presence of a tetrahydroisoquinoline core with a methylenedioxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Norcinnamolaurine can be synthesized through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with tetrahydroisoquinoline under acidic conditions, followed by cyclization and reduction steps . The reaction typically requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as hydrodistillation and supercritical fluid extraction are employed to isolate and purify the compound from natural sources .

Chemical Reactions Analysis

Types of Reactions: Norcinnamolaurine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzylisoquinoline compounds .

Mechanism of Action

The mechanism of action of norcinnamolaurine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects . Further research is needed to fully elucidate its molecular targets and pathways.

Properties

CAS No.

34168-00-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-[[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol

InChI

InChI=1S/C17H17NO3/c19-13-3-1-11(2-4-13)7-15-14-9-17-16(20-10-21-17)8-12(14)5-6-18-15/h1-4,8-9,15,18-19H,5-7,10H2/t15-/m1/s1

InChI Key

IZZKMFBIJVLUFA-OAHLLOKOSA-N

Isomeric SMILES

C1CN[C@@H](C2=CC3=C(C=C21)OCO3)CC4=CC=C(C=C4)O

Canonical SMILES

C1CNC(C2=CC3=C(C=C21)OCO3)CC4=CC=C(C=C4)O

Origin of Product

United States

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